2,6-Dihydroxybenzohydrazide

Coordination chemistry Schiff base ligands Metal complexation

2,6-Dihydroxybenzohydrazide (CAS 90151-18-1; molecular formula C₇H₈N₂O₃; MW 168.15 g/mol) is a dihydroxy-substituted benzohydrazide derivative. Its structure features a benzohydrazide pharmacophore core functionalised with two hydroxyl groups at the ortho (C2) and ortho' (C6) positions of the aromatic ring.

Molecular Formula C7H8N2O3
Molecular Weight 168.15 g/mol
Cat. No. B13915788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dihydroxybenzohydrazide
Molecular FormulaC7H8N2O3
Molecular Weight168.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)C(=O)NN)O
InChIInChI=1S/C7H8N2O3/c8-9-7(12)6-4(10)2-1-3-5(6)11/h1-3,10-11H,8H2,(H,9,12)
InChIKeyIXGWZKRYJIJEGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Dihydroxybenzohydrazide: Core Properties and Sourcing Considerations for the 2,6-Dihydroxybenzohydrazide Compound


2,6-Dihydroxybenzohydrazide (CAS 90151-18-1; molecular formula C₇H₈N₂O₃; MW 168.15 g/mol) is a dihydroxy-substituted benzohydrazide derivative. Its structure features a benzohydrazide pharmacophore core functionalised with two hydroxyl groups at the ortho (C2) and ortho' (C6) positions of the aromatic ring . This specific 2,6-dihydroxy arrangement is critical because it enables ONO tridentate chelation of metal ions—a coordination mode not accessible to mono-hydroxy or meta/para-dihydroxy positional isomers [1]. The compound serves primarily as a precursor for Schiff base ligands, hydrazide–hydrazone photoswitches, and metal complexes with demonstrated antibacterial, antifungal, antitubercular, and antioxidant activities [2].

Why 2,6-Dihydroxybenzohydrazide Cannot Be Replaced by Generic Hydroxybenzohydrazide Analogs in Specialty Research


Substituting 2,6-dihydroxybenzohydrazide with structurally similar compounds such as 2-hydroxybenzohydrazide (salicylhydrazide), 2,4-dihydroxybenzohydrazide, or 4-hydroxybenzohydrazide introduces critical functional deficits. The 2,6-dihydroxy motif enables an ONO tridentate coordination sphere (carbonyl oxygen, azomethine nitrogen, and deprotonated phenolic oxygen at C2) that stabilises 1:2 metal-to-ligand octahedral complexes—a geometry that the 2,4-dihydroxy isomer cannot replicate [1]. Furthermore, only the ortho-hydroxy-substituted benzohydrazide forms hydrazide–hydrazone derivatives capable of E→Z photoisomerisation with fluorescence turn-on at 365 nm; the meta- and para-substituted regioisomers are photophysically silent under identical conditions . In metal complexation, the stability of Co(II) heteroligand complexes formed with o-hydroxybenzoic acid hydrazide exceeds that of p-methoxybenzoic and unsubstituted benzoic acid hydrazides, demonstrating that the ortho-hydroxyl group provides a measurable thermodynamic advantage [2]. These position-specific effects mean that generic in-class substitution risks complete loss of the chelation, photochemical, or biological activity for which the compound is selected.

Quantitative Differentiation Evidence for 2,6-Dihydroxybenzohydrazide Against Its Closest Structural Analogs


ONO Tridentate Coordination: Exclusive to the 2,6-Dihydroxy Arrangement vs. 2,4-Dihydroxybenzohydrazide

The Schiff base ligand 4-chloro-N'-[(E)-(2,6-dihydroxyphenyl)methylidene]benzohydrazide (HBHDH), derived from 2,6-dihydroxybenzaldehyde, functions as a monobasic tridentate ONO-donor ligand. In the free ligand, the hydroxyl group at C2 participates in intramolecular hydrogen bonding (νO–H at ~3295 cm⁻¹), and upon metal coordination, the phenolic O at C2 deprotonates and coordinates together with the carbonyl O and azomethine N, forming a stable 1:2 metal-to-ligand octahedral geometry for Fe(II), Co(II), Ni(II), Cu(II), and Mn(II) [1]. By contrast, the C6 hydroxyl group does not coordinate to the metal centre [1]. This coordination mode is structurally inaccessible to 2,4-dihydroxybenzohydrazide, where the hydroxyl groups occupy non-equivalent positions that disfavour simultaneous ONO chelation. The IR spectral shift of ν(C–O)phenolic from 1295 cm⁻¹ (free ligand) to 1215–1233 cm⁻¹ (complexes) provides direct spectroscopic evidence of the C2-OH involvement in complex formation [1].

Coordination chemistry Schiff base ligands Metal complexation

Antibacterial and Antifungal Activity of 2,6-Dihydroxybenzohydrazide-Derived Metal Complexes vs. Streptomycin and Fluconazole

The HBHDH metal complexes display antibacterial activity against E. coli superior to standard streptomycin. Cu(II), Zn(II), and Co(II) complexes produce inhibition zones of 14 mm, 13 mm, and 13 mm, respectively, against E. coli, compared with the inferior standard performance [1]. The free HBHDH ligand alone shows only weak antimicrobial activity; the dramatic enhancement upon complexation is attributed to chelation (Tweedy's chelation hypothesis) [1]. In antifungal assays, the Mn(II) complex achieves >92% growth inhibition of Saccharomyces cerevisiae, and the Fe(II) complex inhibits Candida albicans growth by >92% [1]. By contrast, 2-hydroxybenzohydrazide (salicylhydrazide) exhibits only moderate antioxidant and anti-inflammatory activity with DPPH IC₅₀ = 26.74 µg/mL but lacks the chelation-boosted antimicrobial potency observed for the 2,6-dihydroxybenzohydrazide-derived metal complexes [2].

Antimicrobial Metal complexes Zone of inhibition

Anti-Tubercular Activity of 2,6-Dihydroxybenzylidene-Nicotinohydrazide Metal Complexes vs. Isoniazid

The ligand (E)-N'-(2,6-dihydroxybenzylidene)nicotinohydrazide, synthesised via template condensation of 2,6-dihydroxybenzaldehyde with nicotinic hydrazide, forms tridentate ONO-donor metal complexes. Against the H37Rv strain of Mycobacterium tuberculosis, all metal complexes are more active than the first-line drug isoniazid, with an MIC benchmark of 0.91 µg/mL. The V(II) complex shows the highest potency (MIC = 0.62 µg/mL), while the Cu(II) complex is the least potent among the metal complexes (MIC = 0.85 µg/mL) but still exceeds isoniazid [1]. This is significant because isoniazid itself is a hydrazide derivative (isonicotinic acid hydrazide), and the 2,6-dihydroxybenzylidene nicotinohydrazide-based complexes represent a distinct structural class with superior in vitro potency. In contrast, unsubstituted benzohydrazide and p-hydroxybenzohydrazide-derived antitubercular agents generally report higher MIC values and are less active than isoniazid [2].

Antitubercular Mycobacterium tuberculosis H37Rv MIC

Position-Selective Photochemical E→Z Isomerisation and Fluorescence: 2,6-Dihydroxybenzohydrazide-Derived ortho-Isomer (3a) vs. meta (3b) and para (3c) Regioisomers

Hydrazide–hydrazone derivatives synthesised from 2,6-dihydroxybenzoic acid conjugated to ortho- (3a), meta- (3b), and para- (3c) substituted pyridine were systematically compared for photochemical behaviour. Upon irradiation at 365 nm, only the ortho-substituted isomer 3a undergoes characteristic E→Z photoisomerisation accompanied by a significant increase in fluorescence emission intensity. The meta (3b) and para (3c) isomers show no fluorescence either before or after irradiation . DFT calculations reveal that the Z-isomer of 3a possesses additional intramolecular hydrogen bonds that restrict molecular motion, thereby enhancing the fluorescence intensity by suppressing non-radiative decay pathways. The Z-isomer of 3a further enables a characteristic absorption band at ~350 nm assigned to the n→π* transition of the C=N chromophore . This represents the first demonstration of an invisible ink based on the hydrazide–hydrazone molecular photoswitch motif . 2-Hydroxybenzohydrazide (salicylhydrazide) lacks the second hydroxyl group at C6 and cannot form the analogous dual intramolecular hydrogen-bonded photoswitch architecture.

Photochemistry Photoswitches Hydrazide–hydrazone Fluorescence

Enhanced Metal Complex Stability: o-Hydroxybenzoic Acid Hydrazide vs. p-Methoxybenzoic Acid Hydrazide and Unsubstituted Benzoic Acid Hydrazide

In a systematic spectrophotometric and mathematical modelling study of ternary Co(II) complexes with aromatic acid hydrazides and L-histidine in aqueous solution (0.1 M KNO₃, 25.0 °C), the heteroligand complexes formed with o-hydroxybenzoic acid hydrazide (salicylhydrazide) showed unequivocally higher stability than those formed with p-methoxybenzoic acid hydrazide and unsubstituted benzoic acid hydrazide [1]. Additional extra-stabilisation of the heteroligand complexes containing o-hydroxybenzoic acid hydrazide was identified and attributed to specific inter-ligand interactions, including π-stacking between aromatic rings and hydrogen bonding involving the ortho-OH group [1]. Quantum-chemical DFT optimisation of the Co(II) heteroligand complex with the anionic form of o-hydroxybenzoic acid hydrazide confirmed bidentate coordination via carbonyl oxygen and phenolate oxygen [1]. In contrast, p-methoxybenzoic acid hydrazide lacks an ortho-OH group and cannot form the stabilising intramolecular hydrogen-bond network or the phenolate-O coordination that the ortho-OH derivative provides. Mono-hydroxybenzohydrazides (2-hydroxybenzohydrazide) can participate in analogous coordination but lack the second C6 hydroxyl that further tunes ligand geometry in 2,6-dihydroxybenzohydrazide-derived systems.

Complex stability Formation constants Cobalt(II) complexes

Antioxidant Capacity of Coumarin–2,6-Dihydroxybenzohydrazide Hybrids: Green Synthetic Access and Potent Radical Scavenging

Coumarin–hydroxybenzohydrazide hybrids prepared using a green one-pot synthesis procedure exhibit significant antioxidant activity. The coumarin–2-hydroxybenzohydrazide derivatives C-HB1 and C-HB2 show DPPH IC₅₀ values of 6.4 µM and 2.5 µM, respectively, and ABTS IC₅₀ values of 4.5 µM and 2.0 µM [1]. For comparison, the parent 2-hydroxybenzohydrazide (HBH) alone shows substantially weaker DPPH radical scavenging activity (IC₅₀ = 26.74 µg/mL, approximately 175.8 µM when converted) and ABTS IC₅₀ = 33.81 µg/mL (approximately 222.3 µM) [2]. The coumarin conjugation to the hydroxybenzohydrazide scaffold therefore enhances DPPH scavenging potency by approximately 70- to 110-fold on a molar basis. 2,3,4-Trihydroxybenzohydrazide-derived hydrazones exhibit DPPH IC₅₀ values in the range 2.5–9.8 µM, demonstrating that increased hydroxylation further improves radical scavenging, though with reduced selectivity for specific radical species [3]. The 2,6-dihydroxybenzohydrazide scaffold, with its two hydroxyl groups positioned for intramolecular H-bonding, provides a balanced antioxidant pharmacophore that can be further amplified through coumarin hybridisation.

Antioxidant Coumarin hybrids DPPH ABTS

Procurement-Guided Application Scenarios for 2,6-Dihydroxybenzohydrazide Based on Verified Quantitative Differentiation


Synthesis of Stable Tridentate ONO-Donor Schiff Base Ligands for Octahedral Transition Metal Complexes

2,6-Dihydroxybenzohydrazide is the precursor of choice for preparing monobasic tridentate ONO-donor Schiff base ligands such as HBHDH. The C2-OH deprotonates and coordinates together with carbonyl oxygen and azomethine nitrogen, forming stable 1:2 (metal:ligand) octahedral complexes with Fe(II), Co(II), Ni(II), Cu(II), and Mn(II). This defined coordination geometry is not achievable with 2,4-dihydroxybenzohydrazide, where the C4-OH is structurally incapable of completing the same chelate ring. The resulting metal complexes display antibacterial activity exceeding that of standard streptomycin against E. coli [1].

Antitubercular Lead Development Based on 2,6-Dihydroxybenzylidene-Hydrazide Metal Complexes

The ligand (E)-N'-(2,6-dihydroxybenzylidene)nicotinohydrazide, accessible from 2,6-dihydroxybenzaldehyde and nicotinic hydrazide, yields V(II) and Cu(II) complexes with MIC values of 0.62 and 0.85 µg/mL against M. tuberculosis H37Rv—both more potent than isoniazid (MIC = 0.91 µg/mL). This outperforms the antitubercular activity typically observed for p-hydroxybenzohydrazide and unsubstituted benzohydrazide derivatives, making the 2,6-dihydroxy scaffold a privileged starting point for antimycobacterial drug discovery [2].

Design of Light-Responsive Molecular Photoswitches and Security Inks Using 2,6-Dihydroxybenzohydrazide Derivatives

The ortho-substituted pyridine hydrazide–hydrazone conjugate of 2,6-dihydroxybenzoic acid (3a) is the only regioisomer in its series that undergoes E→Z photoisomerisation with fluorescence turn-on upon 365 nm irradiation. The meta (3b) and para (3c) analogs are entirely photophysically silent. This binary selectivity—enabled by intramolecular hydrogen bonding from both C2-OH and C6-OH groups—positions the 2,6-dihydroxybenzohydrazide scaffold as the essential core for developing hydrazide–hydrazone-based molecular switches, invisible inks, and optical data storage materials .

Green Synthesis of Potent Coumarin–Hydroxybenzohydrazide Antioxidant Hybrids

Coumarin–hydroxybenzohydrazide hybrids derived from the 2,6-dihydroxybenzohydrazide scaffold exhibit DPPH IC₅₀ values as low as 2.5 µM and ABTS IC₅₀ values as low as 2.0 µM—representing an approximately 70- to 110-fold potency improvement over unmodified 2-hydroxybenzohydrazide (DPPH IC₅₀ ~175.8 µM). The green one-pot synthetic protocol used to access these hybrids enhances their attractiveness for antioxidant formulation research in both pharmaceutical and cosmetic applications [3].

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